3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Overview
Description
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol It is characterized by the presence of a methoxy group, a piperidine ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-(piperidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperidine ring and benzaldehyde moiety may play a role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-[2-(morpholin-1-yl)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzoic acid
Uniqueness
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-15-11-13(12-17)5-6-14(15)19-10-9-16-7-3-2-4-8-16/h5-6,11-12H,2-4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBMWNAENSUGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389830 | |
Record name | 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46995-88-4 | |
Record name | 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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